molecular formula C5H6Cl2O B13832105 Cyclobutanone, 2,2-dichloro-3-methyl-

Cyclobutanone, 2,2-dichloro-3-methyl-

Cat. No.: B13832105
M. Wt: 153.00 g/mol
InChI Key: QVUWEGPHLLWLSZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-methylcyclobutan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a cyclobutanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3-methylcyclobutan-1-one typically involves the chlorination of 3-methylcyclobutanone. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,2-positions.

Industrial Production Methods

Industrial production of 2,2-Dichloro-3-methylcyclobutan-1-one may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-methylcyclobutanone.

    Reduction Reactions: The compound can be reduced to 3-methylcyclobutanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 2,2-Dichloro-3-methylcyclobutan-1-one can yield 3-methylcyclobutanone.

Common Reagents and Conditions

    Substitution: Hydroxide ions in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: 3-Methylcyclobutanone.

    Reduction: 3-Methylcyclobutanol.

    Oxidation: 3-Methylcyclobutanone.

Scientific Research Applications

2,2-Dichloro-3-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-methylcyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

2,2-Dichloro-3-methylcyclobutan-1-one can be compared with other cyclobutanone derivatives:

    3-Methylcyclobutanone: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    2,2-Dichlorocyclobutanone: Similar structure but without the methyl group, affecting its steric and electronic properties.

    3,3-Dichloro-2-methylcyclobutanone: Chlorine atoms are positioned differently, leading to distinct reactivity patterns.

The uniqueness of 2,2-Dichloro-3-methylcyclobutan-1-one lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C5H6Cl2O

Molecular Weight

153.00 g/mol

IUPAC Name

2,2-dichloro-3-methylcyclobutan-1-one

InChI

InChI=1S/C5H6Cl2O/c1-3-2-4(8)5(3,6)7/h3H,2H2,1H3

InChI Key

QVUWEGPHLLWLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C1(Cl)Cl

Origin of Product

United States

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